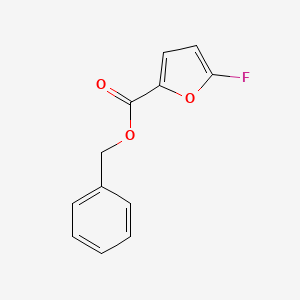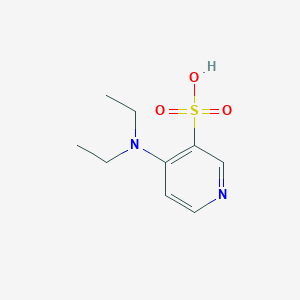
4-(Diethylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of pyridine, featuring a diethylamino group at the 4-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-3-sulfonic acid typically involves the sulfonation of 4-(Diethylamino)pyridine. One common method is the reaction of 4-(Diethylamino)pyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of pyridine-3-sulfonic acids, including this compound, can involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group and subsequent reduction to the sulfonic acid . This method is advantageous for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(Diethylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)8-5-6-10-7-9(8)15(12,13)14/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
UUIGJSUDHQDPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



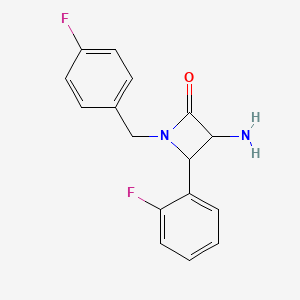
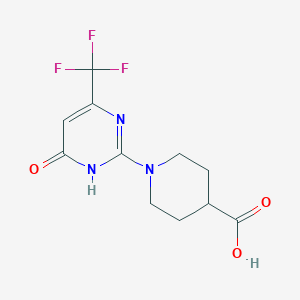
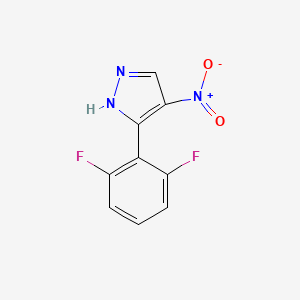
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
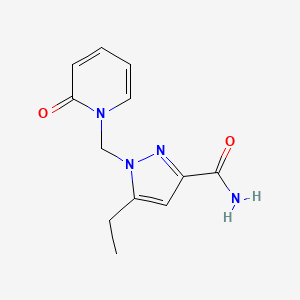



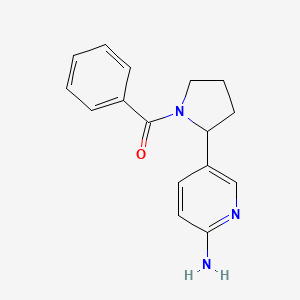
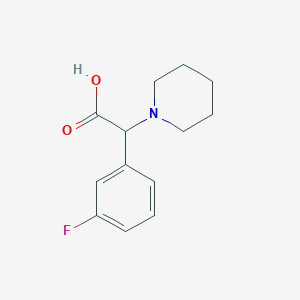
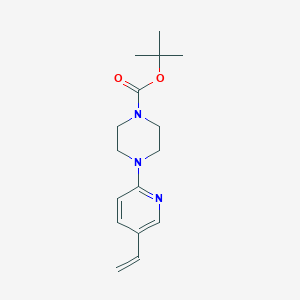
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)
